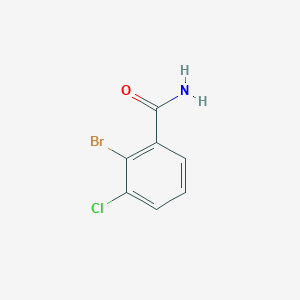

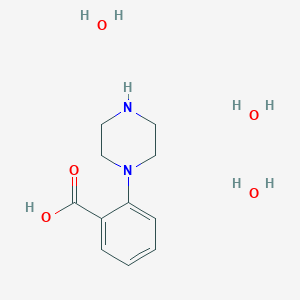

![molecular formula C22H22N4O2 B2862651 N-([2,4'-联吡啶]-4-基甲基)-6-(环戊氧基)烟酰胺 CAS No. 2034434-05-2](/img/structure/B2862651.png)

N-([2,4'-联吡啶]-4-基甲基)-6-(环戊氧基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide, also known as BPN-15606, is a small molecule compound that has been recently developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN-15606 has shown promising results in preclinical studies and is currently in the early stages of clinical trials.

科学研究应用

氧化代谢的影响

烟酰胺,一种与 N-([2,4'-联吡啶]-4-基甲基)-6-(环戊氧基)烟酰胺在结构上相关的成分,已被证明会影响氧化代谢。它可以抑制肝微粒体混合功能氧化酶对底物的代谢,表明在研究氧化代谢的调节方面具有潜在的应用(Schenkman、Ball 和 Estabrook,1967 年)。

在除草剂开发中的作用

对烟酰胺衍生物的研究促成了具有显着除草剂活性的化合物的合成。这表明潜在的农业应用,其中此类化合物可以开发成针对特定杂草的除草剂(Yu 等,2021 年)。

杀虫剂选择性

昆虫和哺乳动物烟碱乙酰胆碱受体的特异性已被用于开发新烟碱类化合物,这是一种源自烟酰胺的杀虫剂类别。这项研究对创造选择性和安全的杀虫剂具有重要意义,最大程度地减少了对非目标物种的影响(Tomizawa 和 Casida,2003 年)。

合成技术

烟酰胺衍生物的合成技术进步,如 N-([2,4'-联吡啶]-4-基甲基)-6-(环戊氧基)烟酰胺,对这些化合物的有效生产具有重要意义。这些技术可以应用于各种药物和生物活性分子的制造(胡永安,2012 年)。

酶促转化用于生产

前体酶促转化为烟酸和烟酰胺展示了一种生产这些化合物的生物基方法,在制药和食品行业具有潜在的应用。这种方法强调可持续和高效的生产流程(Kumar 和 Babu,2009 年)。

治疗潜力

烟酰胺已被研究其在各种疾病中的治疗潜力,突出了其衍生物在医学研究中的重要性。例如,烟酰胺的细胞保护特性可以被用来开发针对涉及氧化应激和炎症的疾病的治疗方法(Maiese 等,2009 年)。

作用机制

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .

Mode of Action

The compound interacts with its target, NNMT, by inhibiting its function . NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . By inhibiting NNMT, the compound can potentially regulate the methylation potential and the degradation of nicotinamide .

Biochemical Pathways

The inhibition of NNMT affects the Nicotinate and Nicotinamide metabolism pathway . This pathway is involved in the metabolism of cofactors and vitamins, including the biosynthesis of NAD and the degradation of nicotine . By inhibiting NNMT, the compound can potentially influence these biochemical pathways and their downstream effects.

Pharmacokinetics

Related compounds such as nicotinamide mononucleotide (nmn) have been shown to be safe and effectively metabolized in healthy adults . NMN can significantly increase blood NAD+ levels, suggesting a potential impact on bioavailability .

Result of Action

Related compounds such as nmn have been shown to exert neuroprotective effects on photoreceptors after retinal detachment and oxidative injury . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide may have similar effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability and decomposition of related compounds

属性

IUPAC Name |

6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXJCCPLEJCLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

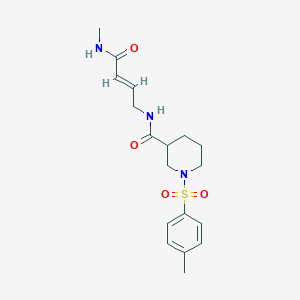

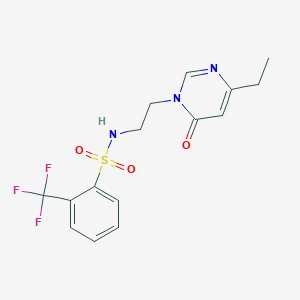

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)

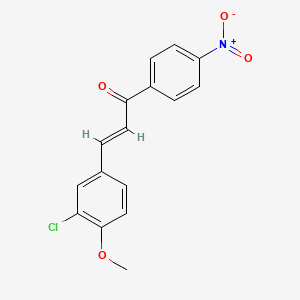

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

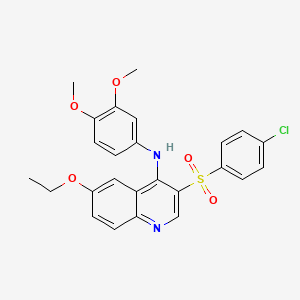

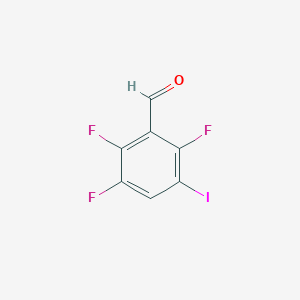

![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)